4-tert-Butylpyridine

Catalog No.
S560229
CAS No.
3978-81-2
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylpyridine

CAS Number

3978-81-2

Product Name

4-tert-Butylpyridine

IUPAC Name

4-tert-butylpyridine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3

InChI Key

YSHMQTRICHYLGF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=NC=C1

Synonyms

4-tert-Butyl-pyridine; 4-(1,1-Dimethylethyl)pyridine; p-tert-Butylpyridine; NSC 5104

Canonical SMILES

CC(C)(C)C1=CC=NC=C1

4-tert-Butylpyridine is a sterically hindered pyridine derivative, characterized by the presence of a tert-butyl group at the fourth position of the pyridine ring. This structural modification significantly influences its chemical behavior, particularly its reactivity towards electrophiles and cations. The compound appears as a light yellow liquid with a boiling point between 196-197 °C and has a density of 0.923 g/mL at 25 °C .

  • Lewis base behavior: The lone pair of electrons on the nitrogen atom in TBP can act as a Lewis base, donating electrons to perovskite materials and potentially influencing their electronic properties and charge transport efficiency [].
  • Interfacial passivation: TBP might interact with the surface defects of the perovskite layer, passivating them and reducing non-radiative recombination of charges, thereby improving device performance [].

4-tert-Butylpyridine exhibits high reactivity, especially towards vinyl cations, making it an effective non-nucleophilic proton trap. This property allows it to discriminate between protic and non-protic initiation mechanisms during cationic polymerizations . Additionally, it can participate in various substitution reactions typical of pyridine derivatives.

The synthesis of 4-tert-Butylpyridine typically involves multi-step reactions. A common method includes:

  • Reaction of sodium amide with liquid ammonia.
  • Treatment with potassium amide followed by methyl chloride.
  • Further reaction with sodium amide in liquid ammonia .

This synthetic pathway allows for the introduction of the tert-butyl group into the pyridine ring effectively.

4-tert-Butylpyridine is widely utilized in various applications, particularly in the field of photovoltaics:

  • Dye-Sensitized Solar Cells (DSSC): It serves as an additive in electrolytes to enhance cell performance by suppressing charge recombination .
  • Perovskite Solar Cells: The compound is employed in hole transport layer materials to improve crystallinity and device efficiency, leading to significant enhancements in power conversion efficiencies .

Several compounds share structural similarities with 4-tert-Butylpyridine, including:

Compound NameStructural FeaturesUnique Properties
PyridineBasic six-membered ringActs as a weak base; less steric hindrance
3-tert-ButylpyridineTert-butyl group at the third positionDifferent reactivity due to position of substitution
2-MethylpyridineMethyl group at the second positionLower steric hindrance compared to tert-butyl group
N,N-Dimethylpyridin-4-amineDimethyl substitution on nitrogenEnhanced nucleophilicity compared to tert-butyl

While all these compounds belong to the pyridine family, 4-tert-Butylpyridine's unique steric hindrance makes it particularly reactive towards certain electrophiles, distinguishing it from its analogs.

XLogP3

2.5

Boiling Point

196.5 °C

Melting Point

-41.0 °C

UNII

IL8V02163I

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3978-81-2

Wikipedia

4-tert-butylpyridine

Dates

Modify: 2023-08-15

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